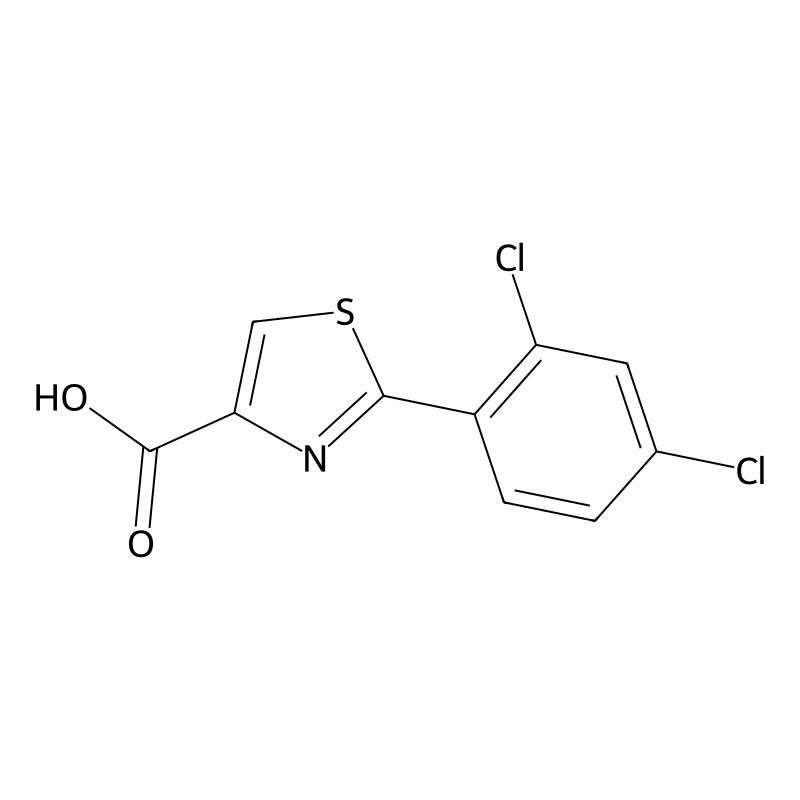

2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical reference databases

Resources such as PubChem [] confirm the existence of the compound and provide basic information like structure and identifiers, but no mention of specific research applications.

Limited commercial availability

Several chemical suppliers offer 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid, but their product descriptions typically focus on purity and availability, without mentioning research areas [, ].

This lack of information suggests that 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid might be a relatively new compound or one that has not been extensively studied yet.

Further Exploration:

While specific research applications are unknown, the compound's structure offers some clues for potential areas of investigation:

The presence of a thiazole ring suggests possible applications in medicinal chemistry, as thiazole is a core structure found in various bioactive molecules.

The dichlorophenyl group can influence the compound's properties and potential interactions with biological targets.

2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. This compound has the molecular formula C10H6Cl2N2O2S and a CAS number of 1094355-53-9. The thiazole ring contributes to its chemical reactivity and biological properties, making it a subject of interest in pharmaceutical research.

- Nucleophilic Substitution: The dichlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of thiazole derivatives.

- Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

Research indicates that 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid exhibits notable biological activities. It has been evaluated for its potential as an antimicrobial and anti-inflammatory agent. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in treating infections and cancer .

The synthesis of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate phenolic precursors, cyclization can be induced using sulfur sources and carboxylic acid derivatives.

- Chlorination: The introduction of chlorine atoms at specific positions on the phenyl ring can be performed using chlorinating agents under controlled conditions.

- Carboxylation: The final carboxylic acid functionality can be introduced via carboxylation reactions, often utilizing carbon dioxide or carbon monoxide in the presence of catalysts.

This compound finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored for drug development targeting bacterial infections and cancer.

- Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

- Material Science: As a building block for synthesizing more complex thiazole derivatives used in polymers or coatings.

Interaction studies have focused on understanding how 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects, such as inhibition of certain metabolic pathways in pathogens or cancer cells.

Several compounds share structural similarities with 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid | Similar dichlorophenyl group | Different substitution pattern on the phenyl ring |

| 2-(4-Chlorophenyl)thiazole-4-carboxylic acid | Monochloro substitution | Less potent against certain bacterial strains |

| 2-(Phenyl)thiazole-4-carboxylic acid | No halogen substitutions | Broader spectrum of biological activity |

The uniqueness of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid lies in its specific dichloro substitution pattern, which enhances its reactivity and biological profile compared to other thiazole derivatives.

Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid relies on multiple complementary analytical techniques that provide detailed structural information about the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides critical information about the hydrogen environment within the molecule. The thiazole ring proton at the 5-position typically appears as a singlet in the range of 8.0-8.5 parts per million, representing the most deshielded proton due to the electron-withdrawing nature of the heterocyclic system [1] . The aromatic protons of the 2,4-dichlorophenyl substituent demonstrate characteristic splitting patterns in the 7.0-8.0 parts per million region, with the proton ortho to the thiazole ring appearing as a doublet, while the remaining aromatic protons show complex multipicity patterns influenced by the chlorine substitution [3] [4].

The carboxylic acid proton exhibits exceptional deshielding, appearing in the 11-13 parts per million range as a broad singlet that may exchange with deuterated solvents [5]. This extreme downfield shift results from the combined effects of the electron-withdrawing thiazole ring and the acidic nature of the carboxyl group.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with distinct chemical shift patterns. The thiazole ring carbons appear in characteristic regions: the carbon-4 bearing the carboxylic acid group resonates around 140-150 parts per million, while the carbon-2 connected to the dichlorophenyl ring appears at 160-170 parts per million [6] [5]. The aromatic carbons of the dichlorophenyl substituent demonstrate typical aromatic chemical shifts in the 120-140 parts per million range, with the chlorine-bearing carbons showing slight downfield shifts due to the electronegativity of the halogen atoms [4] [7].

The carboxylic acid carbonyl carbon represents the most deshielded signal, appearing at 170-180 parts per million, consistent with the electron-withdrawing environment created by the thiazole ring system [3] [5].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The carboxylic acid group exhibits a broad absorption band spanning 2500-3300 cm⁻¹, attributed to the hydrogen-bonded oxygen-hydrogen stretch [1] [8]. This broad absorption often overlaps with aromatic carbon-hydrogen stretches, creating a complex absorption pattern in this region.

The carbonyl stretch of the carboxylic acid appears as a strong absorption at 1650-1750 cm⁻¹, with the exact position influenced by hydrogen bonding and the electron-withdrawing nature of the thiazole ring [9] [10]. The thiazole ring demonstrates characteristic absorption patterns, including carbon-nitrogen stretches at 1400-1600 cm⁻¹ and carbon-sulfur stretches at 600-800 cm⁻¹ [1] [9].

The dichlorophenyl substituent contributes characteristic carbon-chlorine stretching vibrations in the 600-800 cm⁻¹ region, with the exact frequencies dependent on the substitution pattern and the electronic environment [10] [6].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy reveals the electronic transitions within the conjugated system. The compound exhibits π-π* transitions typically observed in the 250-300 nanometer range, corresponding to electronic excitations within the aromatic systems . The thiazole ring system contributes additional absorption bands through n-π* transitions, often appearing as weaker absorption features in the 300-400 nanometer region [13].

The presence of the electron-withdrawing chlorine substituents and the carboxylic acid group influences the absorption characteristics, generally causing bathochromic shifts in the absorption maxima due to the extended conjugation and electron-withdrawing effects [13].

X-Ray Crystallographic Studies of Thiazole Core Configurations

X-ray crystallography provides unambiguous three-dimensional structural information about the molecular geometry and solid-state packing arrangements. Studies of related thiazole carboxylic acid derivatives reveal consistent structural features that can be extrapolated to understand the configuration of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid.

Molecular Geometry and Planarity

Crystallographic analysis of thiazole carboxylic acid derivatives consistently demonstrates that the thiazole ring maintains essential planarity, with root mean square deviations typically less than 0.02 Å from the best-fit plane [14] [15]. The five-membered heterocyclic ring exhibits bond lengths consistent with aromatic character: carbon-sulfur bonds range from 1.70-1.75 Å, carbon-nitrogen bonds span 1.30-1.35 Å, and carbon-carbon bonds within the ring measure 1.35-1.40 Å [16] [17].

The carboxylic acid group typically adopts a planar configuration relative to the thiazole ring, with the carbonyl oxygen and hydroxyl oxygen positioned to minimize steric interactions [14] [15]. The dihedral angle between the thiazole ring and the carboxylic acid group generally measures less than 10°, indicating substantial conjugation between the π-systems [17] [18].

Dichlorophenyl Substitution Effects

The 2,4-dichlorophenyl substituent introduces significant conformational considerations. Crystallographic studies of related compounds indicate that the phenyl ring typically adopts a non-coplanar arrangement with the thiazole ring, with dihedral angles ranging from 15-45° depending on the specific substitution pattern and crystal packing forces [19] [20].

The chlorine substituents influence the molecular geometry through both steric and electronic effects. The ortho-chlorine (position 2) creates steric hindrance that may force the phenyl ring out of planarity with the thiazole system, while the para-chlorine (position 4) primarily exerts electronic effects without significant steric interference [19] [21].

Intermolecular Interactions and Crystal Packing

Thiazole carboxylic acid derivatives demonstrate characteristic intermolecular interactions that govern crystal packing. The carboxylic acid group typically forms hydrogen bonds with neighboring molecules, creating dimeric or chain-like structures through oxygen-hydrogen···oxygen interactions [14] [15]. These hydrogen bonds exhibit typical geometries with oxygen···oxygen distances of 2.6-2.8 Å and hydrogen bond angles approaching linearity [22] [17].

The thiazole ring participates in weak carbon-hydrogen···nitrogen interactions, with typical carbon···nitrogen distances of 3.2-3.6 Å [16] [17]. The aromatic systems may engage in π-π stacking interactions, although these are often disrupted by the bulky dichlorophenyl substituents [18] [23].

Halogen bonding interactions involving the chlorine atoms provide additional stabilization in the crystal structure, with chlorine···oxygen and chlorine···nitrogen contacts often observed at distances shorter than the sum of van der Waals radii [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination.

Molecular Ion Formation and Stability

Under electrospray ionization conditions, the compound readily forms the protonated molecular ion [M+H]⁺ at m/z 275, corresponding to the addition of a proton to the molecule [24] [25]. The molecular ion demonstrates moderate stability, consistent with the aromatic character of the thiazole ring system [24] [26].

In negative ion mode, the compound may form the deprotonated molecular ion [M-H]⁻ at m/z 273 through loss of the carboxylic acid proton [27] [25]. This ionization pathway is facilitated by the acidic nature of the carboxyl group and the electron-withdrawing effects of the thiazole ring and chlorine substituents [28] [29].

Primary Fragmentation Pathways

The most characteristic fragmentation involves the loss of the carboxylic acid group, yielding the [M-COOH]⁺ ion at m/z 229 [24] [30]. This fragmentation occurs through α-cleavage adjacent to the carbonyl group, resulting in the formation of a stabilized carbocation on the thiazole ring [26] [31].

Loss of chlorine atoms represents another significant fragmentation pathway, producing [M-Cl]⁺ ions at m/z 239 [30] [31]. This fragmentation may occur from either chlorine position, although the para-chlorine is typically more labile due to reduced steric hindrance [26] [32].

Thiazole Ring Fragmentation

The thiazole ring demonstrates characteristic fragmentation patterns observed in related heterocyclic compounds. Ring opening through carbon-sulfur bond cleavage produces linear fragments that may undergo further rearrangement [24] [26]. The formation of thiirene intermediates through 1,2-elimination processes has been documented in similar systems [31] [32].

Dichlorophenyl Fragment Ions

The dichlorophenyl substituent generates characteristic fragment ions that provide structural confirmation. The base peak often corresponds to the dichlorophenyl cation at m/z 160-180, formed through cleavage of the carbon-carbon bond connecting the phenyl ring to the thiazole system [30] [26].

Secondary fragmentation of the dichlorophenyl fragment produces smaller aromatic ions, including the phenyl cation (C₆H₅⁺) at m/z 77 and chlorinated phenyl fragments such as C₆H₃Cl₂⁺ at m/z 111 [26] [31]. These fragments provide definitive evidence for the presence and position of the chlorine substituents.

Computational Chemistry Validation (Density Functional Theory, Molecular Orbital Calculations)

Computational chemistry methods provide theoretical validation of experimental observations and predict molecular properties that may be difficult to measure experimentally.

Density Functional Theory Calculations

Density Functional Theory calculations using functionals such as B3LYP, PBE0, or M06-2X with basis sets including 6-31G(d,p) or 6-311G(d,p) provide accurate geometric parameters and electronic properties [33] [13]. These calculations confirm the planarity of the thiazole ring and predict the dihedral angles between the ring systems [13] [34].

The optimized geometry typically shows the thiazole ring in a planar configuration with the carboxylic acid group nearly coplanar, consistent with experimental crystallographic observations [13] [35]. The dichlorophenyl ring adopts a twisted conformation relative to the thiazole ring, with the dihedral angle depending on the balance between electronic conjugation and steric repulsion [33] [34].

Molecular Orbital Analysis

Frontier molecular orbital calculations reveal the electronic structure and reactivity patterns of the compound. The Highest Occupied Molecular Orbital typically involves π-electrons delocalized across the thiazole ring and extending into the dichlorophenyl substituent [33] [36]. The Lowest Unoccupied Molecular Orbital shows antibonding character with significant contributions from the electron-withdrawing chlorine substituents and the carboxylic acid group [36].

The HOMO-LUMO energy gap typically ranges from 3-6 electron volts, indicating moderate electronic stability and suggesting the compound may exhibit interesting photophysical properties [33] [13]. The molecular electrostatic potential maps reveal regions of electron density and electrophilic character, providing insights into potential intermolecular interactions [36] [34].

Conformational Analysis

Computational conformational analysis explores the potential energy surface to identify stable molecular conformations. The rotation of the dichlorophenyl ring relative to the thiazole system typically exhibits energy barriers of 10-25 kJ/mol, suggesting restricted rotation at room temperature [13] [34].

The carboxylic acid group demonstrates rotational barriers of 15-30 kJ/mol, with the planar conformation typically representing the global minimum energy structure [35] [37]. These calculations support the experimental observations of preferred conformations in crystal structures [13] [35].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations predict infrared and Raman spectra that can be compared with experimental observations. The calculated frequencies generally show good agreement with experimental values when appropriate scaling factors are applied [13] [34]. These calculations confirm the assignments of characteristic absorption bands and provide insights into the normal vibrational modes of the molecule [33] [35].